molecular formula C16H15NO4S4 B2879840 N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896348-48-4

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

Cat. No. B2879840
M. Wt: 413.54
InChI Key: XXWZXPXHFXLSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, also known as TAK-679, is a bioactive compound. It contains a total of 37 bonds, including 22 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 4 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .


Molecular Structure Analysis

The molecular structure of N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide consists of a total of 36 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 4 Sulfur atoms . The molecule contains 2 five-membered rings, 1 sulfone, 1 sulfonamide (thio-/dithio-) and 2 Thiophenes .

Scientific Research Applications

Synthesis and Drug Development

N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide, as part of the benzenesulfonamide family, has been explored for its potential in drug development. Its sulfonamide group is a common feature in many therapeutic agents due to its ability to interact with biological targets. Research highlights the synthesis and characterization of various sulfonamide derivatives, including those with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations underline the compound's utility in generating novel pharmacophores for diverse medicinal applications (Ş. Küçükgüzel et al., 2013).

Carbonic Anhydrase Inhibition

Significant research has focused on sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes, including tumor growth and metastasis. Studies demonstrate that N-substituted benzenesulfonamides, incorporating various moieties, exhibit potent inhibitory action against different human carbonic anhydrase isoforms, indicating their potential in developing anti-cancer and diuretic drugs (A. Di Fiore et al., 2011).

Synthetic Applications

The compound's sulfonamide group acts as a Directed Metalation Group (DMG), facilitating the directed ortho metalation (DoM) methodology. This property enables the creation of complex heterocyclic structures and the introduction of various electrophiles to metalated sulfonamides, showcasing its versatility in organic synthesis. The development and utilization of metalated sulfonamides in synthesis highlight their importance in preparing sultams, sultones, and various heterocycles, demonstrating their broad applicability in material science and pharmaceutical chemistry (O. Familoni, 2002).

Molecular Structure and Assembly Studies

Investigations into the molecular and crystal structure of sulfonamide derivatives offer insights into their conformation, assembly, and interaction patterns. For example, studies on arylsulfonamide derivatives reveal the significance of their molecular structures in determining their assembly behaviors and interactions, critical for designing materials with desired physical and chemical properties (M. R. D. de Castro et al., 2013).

properties

IUPAC Name

N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S4/c18-24(19,16-9-5-11-23-16)15(14-8-4-10-22-14)12-17-25(20,21)13-6-2-1-3-7-13/h1-11,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWZXPXHFXLSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzenesulfonamide

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